2-(4-Methoxyphenyl)-1-(4-(methylthio)phenyl)ethanone
Description
Properties
IUPAC Name |
2-(4-methoxyphenyl)-1-(4-methylsulfanylphenyl)ethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16O2S/c1-18-14-7-3-12(4-8-14)11-16(17)13-5-9-15(19-2)10-6-13/h3-10H,11H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RSAXRWHPIVEYMZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CC(=O)C2=CC=C(C=C2)SC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Methoxyphenyl)-1-(4-(methylthio)phenyl)ethanone typically involves the reaction of 4-methoxybenzaldehyde with 4-(methylthio)benzaldehyde under specific conditions. One common method involves the use of a base such as sodium hydroxide in an ethanol solvent, followed by heating the mixture to promote the condensation reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve more efficient and scalable methods such as continuous flow synthesis. This approach allows for better control over reaction conditions and yields, making it suitable for large-scale production.
Chemical Reactions Analysis
Types of Reactions
2-(4-Methoxyphenyl)-1-(4-(methylthio)phenyl)ethanone can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a corresponding aldehyde or carboxylic acid.
Reduction: The carbonyl group can be reduced to form an alcohol.
Substitution: The methoxy and methylthio groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reagents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: Reagents such as halogens (e.g., bromine) or nucleophiles (e.g., amines) under suitable conditions.
Major Products Formed
Oxidation: Formation of 4-methoxybenzoic acid or 4-methoxybenzaldehyde.
Reduction: Formation of 2-(4-methoxyphenyl)-1-(4-(methylthio)phenyl)ethanol.
Substitution: Formation of various substituted derivatives depending on the reagents used.
Scientific Research Applications
2-(4-Methoxyphenyl)-1-(4-(methylthio)phenyl)ethanone has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects and as a lead compound in drug discovery.
Industry: Utilized in the development of new materials and as an intermediate in the synthesis of various chemical products.
Mechanism of Action
The mechanism of action of 2-(4-Methoxyphenyl)-1-(4-(methylthio)phenyl)ethanone involves its interaction with specific molecular targets and pathways. For example, its antimicrobial activity may be attributed to its ability to disrupt bacterial cell membranes or inhibit key enzymes involved in bacterial metabolism. In the context of anticancer research, it may induce apoptosis (programmed cell death) in cancer cells by activating specific signaling pathways.
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Modifications on the Phenyl Rings
Hydroxyimino Derivatives
- 2-(4-Methoxyphenyl)-2-hydroxyimino-1-(4-(methylthio)phenyl)ethanone (6b) Structure: Addition of a hydroxyimino (-NOH) group at the α-position of the ketone. Melting point: 138°C.
Halogen-Substituted Derivatives
- 2-(3-Fluorophenyl)-1-(4-(methylthio)phenyl)ethanone Structure: Fluorine substituent at the meta position of the methoxyphenyl ring. Properties: Molecular formula: C₁₅H₁₃FOS; molar mass: 260.33 g/mol; predicted boiling point: 399.0±27.0°C.
Nitro and Trifluoromethyl Derivatives
- 1-(4-Methoxyphenyl)-2-[(3-methoxyphenyl)thio]ethanone (CAS 63675-73-0) Structure: Thioether linkage to a 3-methoxyphenyl group. Properties: Increased steric bulk and lipophilicity compared to the methylthio group. Significance: Thioethers may improve membrane permeability but reduce aqueous solubility .
- 7o (2-((1-(4-nitrophenyl)-1H-tetrazol-5-yl)thio)-1-(4-((4-(trifluoromethyl)phenyl)sulfonyl)piperazin-1-yl)ethanone) Structure: Incorporates a nitro (-NO₂) and trifluoromethyl (-CF₃) group. Properties: Molecular weight: 558.08 g/mol; melting point: 154–156°C. Significance: Nitro and CF₃ groups enhance electrophilicity and metabolic resistance, relevant in antiproliferative agents .
Heterocyclic and Piperazine-Based Analogs
Triazole and Thiadiazole Derivatives
- 2-({4-allyl-5-[(4-bromophenoxy)methyl]-4H-1,2,4-triazol-3-yl}thio)-1-(4-methoxyphenyl)ethanone Structure: Triazole ring with bromophenoxy and allyl substituents. Significance: Triazole rings improve binding to biological targets (e.g., enzymes) via hydrogen bonding and hydrophobic interactions .
- 7n (1-(4-((4-methoxyphenyl)sulfonyl)piperazin-1-yl)-2-((1-(4-nitrophenyl)-1H-tetrazol-5-yl)thio)ethanone) Structure: Piperazine-sulfonyl and tetrazole-thio groups. Properties: Molecular weight: 520.11 g/mol; melting point: 161–163°C. Significance: Piperazine improves solubility, while tetrazole enhances acidity (pKa ~4.9), aiding in ionic interactions .
Biological Activity
2-(4-Methoxyphenyl)-1-(4-(methylthio)phenyl)ethanone, a compound with significant potential in medicinal chemistry, has garnered attention for its diverse biological activities. This article reviews the biological activity of this compound, focusing on its analgesic, antiproliferative, and antimicrobial properties, supported by relevant data and case studies.
Chemical Structure
The compound is characterized by the following chemical structure:
This structure includes a methoxy group and a methylthio group attached to phenyl rings, contributing to its biological activities.
1. Analgesic Activity
Recent studies have demonstrated that compounds similar to this compound exhibit notable analgesic properties. For instance, derivatives containing methylthio groups have shown significant inhibition of pain responses in animal models.
- Case Study : In a study evaluating various methylthio-substituted compounds, it was found that those with similar structures demonstrated analgesic activity through peripheral pain mechanism inhibition . The acetic acid-induced writhing test revealed that these compounds significantly reduced the number of writhes compared to control groups.
2. Antiproliferative Activity
The antiproliferative effects of this compound are particularly relevant in cancer research.
- Research Findings : In vitro studies have shown that compounds with similar structural motifs can inhibit cell proliferation in various cancer cell lines, including breast cancer (MCF-7) and triple-negative breast cancer (MDA-MB-231). The IC50 values for these activities ranged from 10 to 33 nM, indicating potent antiproliferative effects .
| Compound | Cell Line | IC50 (nM) |
|---|---|---|
| 9h | MCF-7 | 10 |
| 9q | MDA-MB-231 | 23 |
| CA-4 | MCF-7 | 3.9 |
- Mechanism of Action : The mechanism involves tubulin destabilization, leading to cell cycle arrest and apoptosis. Flow cytometry analysis confirmed that treated cells exhibited increased apoptosis rates, particularly in the G2/M phase .
3. Antimicrobial Activity
The antimicrobial properties of compounds related to this compound have also been explored.
- Study Overview : Various derivatives have been tested against a range of bacterial strains. Compounds showed minimum inhibitory concentration (MIC) values between 6.25 and 12.5 µg/mL against pathogens such as Staphylococcus aureus and Escherichia coli.
| Compound | Bacterial Strain | MIC (µg/mL) |
|---|---|---|
| A | Staphylococcus aureus | 6.25 |
| B | Escherichia coli | 12.5 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
